Lyxononitrile, 2,3,4,5-tetraacetate, d-
Overview
Description
2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.28 g/mol . It is a derivative of D-ribonitrile, where the hydroxyl groups at positions 2, 3, 4, and 5 of the ribose ring are acetylated. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE can be synthesized through the acetylation of D-ribonitrile. The process typically involves the reaction of D-ribonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-ribonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Hydrolysis: D-ribonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: D-ribose amine
Scientific Research Applications
2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for nucleoside analogs.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release D-ribonitrile, which can then participate in various biochemical reactions. The nitrile group can also undergo reduction or substitution, leading to the formation of different bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetra-O-Acetyl-D-Ribose: Another acetylated derivative of ribose, but with different acetylation positions.
2,3,4,5-Tetra-O-Acetyl-D-Ribofuranose: Similar structure but in the furanose form rather than the ribose form.
Uniqueness
2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is unique due to its specific acetylation pattern and the presence of a nitrile group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTPKBYAZJOQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25546-40-1, 13501-95-6, 25546-50-3 | |
Record name | NSC42416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC42415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC39092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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